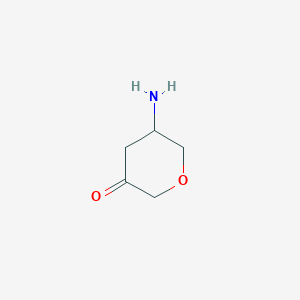

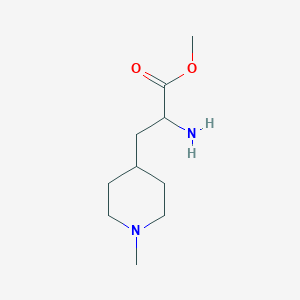

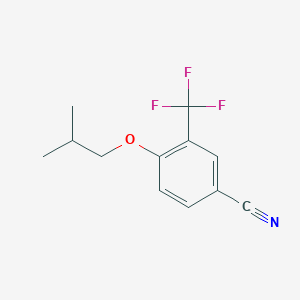

![molecular formula C8H7IN2 B3105696 3-Iodo-8-methylimidazo[1,2-a]pyridine CAS No. 1545535-05-4](/img/structure/B3105696.png)

3-Iodo-8-methylimidazo[1,2-a]pyridine

Vue d'ensemble

Description

3-Iodo-8-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1545535-05-4 . It has a molecular weight of 258.06 and its IUPAC name is this compound . The compound is solid in physical form .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine provides 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The reaction of triiodide with NaI in acetone produces 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide . The reaction of iodide with Na2CO3 in MeOH allows obtaining 3-iodo-2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical and Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemoselective Iodination : The iodination of imidazo[1,2-a]pyridine to create 3- and 8-iodoimidazo[1,2-a]pyridines is a significant process. Molecular electrostatic potential calculations help in understanding the chemoselectivity of this substitution reaction. This method includes X-ray diffraction analysis of the molecular structures of the target compounds (Zhao et al., 2018).

Iodocyclization Cascade : An innovative synthesis method for 3-iodoimidazo[1,2-a]pyridines was developed, using an I2O5-mediated iodocyclization cascade. This process is advantageous due to its broad substrate scope, simple operation, and metal-free conditions (Zhou et al., 2019).

Charge Distribution Studies : Investigations into the crystal structures and charge distributions in various imidazo[1,2-a]pyridine salts, such as 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide, provide insights into electron density distribution and molecular interactions within these compounds (Tafeenko et al., 1996).

Zinc Iodide Catalysis : Zinc iodide catalysis is used in synthesizing 3-aminoimidazo[1,2-a]pyridines, a process notable for its use of diverse substrates and yielding good to excellent results. This method highlights a novel and user-friendly approach (Han et al., 2015).

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of future work could be to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

Mécanisme D'action

Target of Action

3-Iodo-8-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant potency against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives interact with their targets to exert their effects

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a broad range of biological activities .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, which can alter the function of the target biomolecules .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against certain types of cells . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Propriétés

IUPAC Name |

3-iodo-8-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKAHQYWBXCYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)

![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)

![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)

![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)